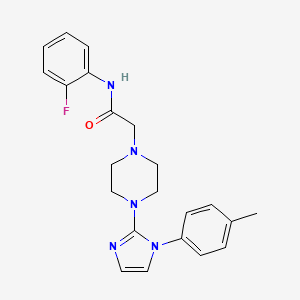

N-(2-fluorophenyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN5O/c1-17-6-8-18(9-7-17)28-11-10-24-22(28)27-14-12-26(13-15-27)16-21(29)25-20-5-3-2-4-19(20)23/h2-11H,12-16H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMWTENJLRLHMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)CC(=O)NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with an amine and an aldehyde.

Attachment of the piperazine ring: The imidazole ring is then reacted with piperazine under controlled conditions.

Introduction of the fluorophenyl group: This step involves the nucleophilic substitution of a fluorophenyl halide with the piperazine-imidazole intermediate.

Acetylation: Finally, the compound is acetylated to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-fluorophenyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide involves its interaction with molecular targets such as receptors or enzymes. The fluorophenyl group and imidazole ring are key functional groups that facilitate binding to these targets, leading to modulation of their activity. The piperazine moiety may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share critical structural elements (imidazole, piperazine, or acetamide motifs) and are compared based on synthesis, physicochemical properties, and biological activity:

Table 1: Structural and Pharmacological Comparison of Analogues

*Method D: Reaction with 2-chloro-N-(thiazol-2-yl)acetamide and potassium carbonate .

Key Observations:

Piperazine Modifications :

- Compound 3e (p-tolyl-piperazine) exhibits a higher melting point (251°C) and synthesis yield (82%) compared to 3d (phenyl-piperazine; 238°C, 78% yield), suggesting that para-substituted aryl groups improve crystallinity and reaction efficiency .

- The target compound’s p-tolyl-imidazole group may similarly enhance stability compared to unsubstituted analogs.

Fluorophenyl vs. Thioacetamide Linkers :

- The target compound’s 2-fluorophenyl-acetamide linker differs from the thioacetamide group in Compound 9 . Sulfur-containing linkers may alter electronic properties but could reduce metabolic stability compared to oxygen-based acetamides.

Cytotoxic Activity: Imidazole derivatives in demonstrate moderate cytotoxicity (IC₅₀ ~15 µg/mL) against C6 glioma cells .

Binding and Pharmacokinetic Considerations

- Hydrophobic Interactions : The p-tolyl group in the target compound and 3e may enhance binding to hydrophobic pockets in target proteins, similar to the benzothiazole cores in .

- Electron-Withdrawing Effects: The 2-fluorophenyl group could improve membrane permeability compared to non-fluorinated analogs, as seen in fluorophenyl-containing drugs like crizotinib.

Biological Activity

Chemical Structure and Properties

Compound 1 is characterized by a complex molecular structure that includes a fluorophenyl group, an imidazole moiety, and a piperazine ring. Its chemical formula is CHFNO, and it has a molecular weight of approximately 373.43 g/mol.

Anticancer Properties

Recent studies have indicated that compound 1 exhibits significant anticancer activity. In vitro assays demonstrated that it inhibits the growth of various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: In Vitro Anticancer Activity of Compound 1

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.2 | Apoptosis induction |

| A549 | 3.8 | Cell cycle arrest (G0/G1 phase) |

| HT-29 | 4.5 | Caspase activation |

Antimicrobial Activity

In addition to its anticancer properties, compound 1 has shown promising antimicrobial activity against various bacterial strains. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy of Compound 1

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Neuropharmacological Effects

Research has also explored the neuropharmacological effects of compound 1, particularly its potential as an anxiolytic agent. In animal models, compound 1 exhibited significant anxiolytic-like effects in the elevated plus maze test, suggesting its utility in treating anxiety disorders.

Case Study: Anxiolytic Activity in Rodent Models

A study conducted on male Wistar rats administered with varying doses of compound 1 revealed a dose-dependent reduction in anxiety-like behavior. The highest dose tested (10 mg/kg) resulted in a significant increase in time spent in the open arms of the elevated plus maze compared to control groups.

The biological activity of compound 1 can be attributed to its interaction with multiple biological targets:

- Serotonin Receptors : Compound 1 appears to act as a partial agonist at serotonin receptors (5-HT), which may contribute to its anxiolytic effects.

- Histamine Receptors : Some studies suggest that it may also interact with histamine H receptors, influencing neurotransmitter release and contributing to its neuropharmacological profile.

- Kinase Inhibition : Preliminary data indicate that compound 1 may inhibit specific kinases involved in cancer cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.